17-β-羟基依西美坦

描述

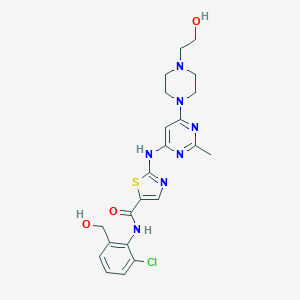

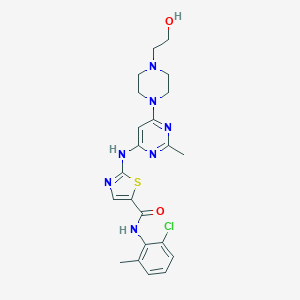

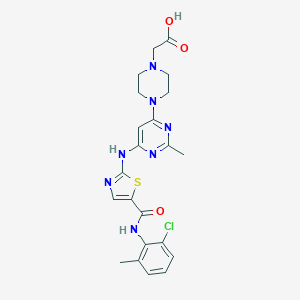

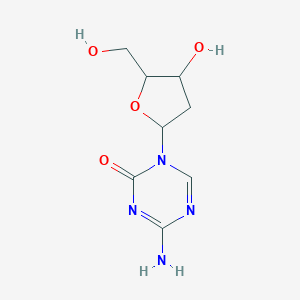

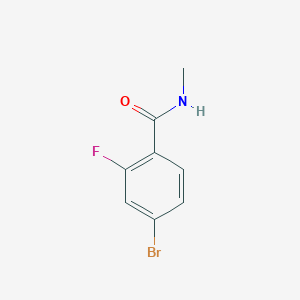

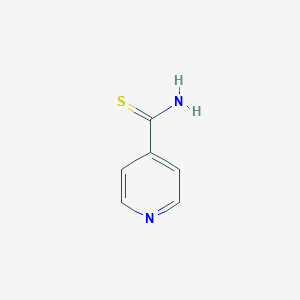

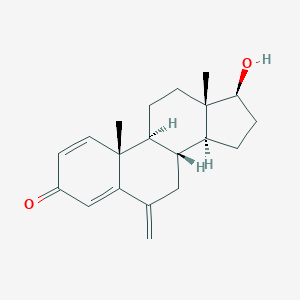

17-beta-Hydroxy Exemestane, also known as Methylene Boldenone, is a third-generation, irreversible steroidal aromatase inhibitor . It induces aromatase degradation, leading to a decrease in estrogen levels in plasma .

Synthesis Analysis

Exemestane undergoes a complex metabolization, giving rise to some already identified metabolites, including 17-beta-Hydroxy Exemestane . The aldehyde was converted into a dihydropyridine derivative by Hantzsch reaction with methyl b-aminocrotonoate .

Molecular Structure Analysis

The molecular formula of 17-beta-Hydroxy Exemestane is C20H26O2 . Computer docking indicated that the 17beta-OH group of 17-hydroexemestane relative to the 17-keto group of exemestane contributed significantly more intermolecular interaction energy toward binding AR than ERalpha .

Chemical Reactions Analysis

17-beta-Hydroxy Exemestane has been found to down-regulate ERalpha protein levels at high concentrations in a cell type-specific manner similarly as 17beta-estradiol, and increased AR protein accumulation at low concentrations in both cell types similarly as R1881 .

Physical And Chemical Properties Analysis

The molecular weight of 17-beta-Hydroxy Exemestane is 298.42 g/mol . It is also known as Methylene Boldenone .

科学研究应用

抑制芳香化酶和乳腺癌治疗

17-β-羟基依西美坦主要被研究其在乳腺癌治疗中的有效性。其作为一种芳香化酶抑制剂在绝经后乳腺癌治疗中起着重要作用。17-β-羟基依西美坦的类似物在抑制芳香化酶方面显示出不同的效力,芳香化酶是雌激素合成中的关键酶。这些发现对于理解药物的治疗潜力并优化其在乳腺癌治疗中的使用是至关重要的(Buzzetti et al., 1993)。

药代动力学和代谢

研究还关注了17-β-羟基依西美坦的药代动力学和代谢。研究表明,遗传因素,如UGT2B17基因缺失,在人类中显著影响17-β-羟基依西美坦的药代动力学(Chen et al., 2016)。了解这些遗传影响对于癌症治疗中的个性化医学方法至关重要。

生化活性和抗增殖效应

此外,依西美坦的代谢物,包括17-β-羟基依西美坦,被研究其在激素依赖性乳腺癌细胞系中的抗增殖效应。这些研究有助于理解依西美坦的有效性以及其代谢物在乳腺癌治疗中的作用(Varela et al., 2014)。

骨骼和脂质代谢

除了其抗癌特性外,研究还检查了17-β-羟基依西美坦对骨骼和脂质代谢的影响。例如,一项对去卵巢大鼠的研究表明,17-β-羟基依西美坦可以预防骨质流失并降低血清胆固醇水平,突显了其在癌症治疗之外的潜在益处(Goss et al., 2004)。

代谢途径

了解17-β-羟基依西美坦的代谢途径也是研究的一个关键领域。研究已经确定了各种代谢物并表征了它们的形成途径,为了解药物的代谢和潜在相互作用提供了见解(Sun et al., 2010)。

作用机制

Target of Action

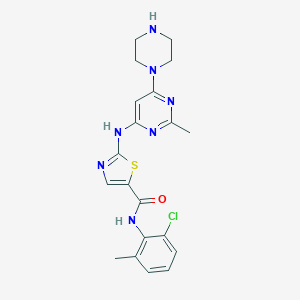

Methylene Boldenone, also known as Boldenone, primarily targets the Androgen Receptor (AR) . The AR plays a crucial role in the development and maintenance of male sexual characteristics. It is also involved in various physiological processes such as muscle growth and regulation of metabolism .

Mode of Action

Boldenone acts as an agonist of the Androgen Receptor . It binds to the AR, leading to changes in gene transcription. This interaction results in the expression of genes that contribute to male sexual characteristics and other androgenic activities .

Biochemical Pathways

It is known that boldenone, like other androgens, influences thenitrogen balance in the body, promoting protein synthesis and increasing appetite . It also stimulates the release of erythropoietin in the kidneys, which can lead to an increase in red blood cell production .

Pharmacokinetics

It is known that boldenone has ahalf-life of 14 days when administered intramuscularly . This long half-life suggests that Boldenone has a prolonged duration of action, allowing for less frequent dosing.

Result of Action

The primary result of Boldenone’s action is its anabolic activity , which is characterized by growth and differentiation of tissues. It has a low androgenic potency, meaning it has less influence on the development of male sexual characteristics compared to other androgens . In the context of bodybuilding, Boldenone can promote muscle growth, increase appetite, and enhance the production of red blood cells .

安全和危害

未来方向

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-beta-Hydroxy Exemestane | |

CAS RN |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。